molecular formula C7H6N4O B2910803 2-(1-Tetrazolyl)phenol CAS No. 180859-18-1

2-(1-Tetrazolyl)phenol

Cat. No.: B2910803
CAS No.: 180859-18-1
M. Wt: 162.152
InChI Key: PTYXETGSZJKFDQ-UHFFFAOYSA-N
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Description

2-(1-Tetrazolyl)phenol is an organic compound that features a phenol group attached to a tetrazole ring

Mechanism of Action

Target of Action

Tetrazoles, in general, are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar)-driven medicinal chemistry . They are resistant to biological degradation, which makes it possible to use tetrazoles as isosteric substituents of various functional groups in the development of biologically active substances .

Mode of Action

Tetrazoles are known to mimic the carboxylic acid functional group . This property allows them to interact with biological targets in a similar manner as carboxylic acids, potentially leading to various biological effects.

Biochemical Pathways

Phenolic compounds, like 2-(1-tetrazolyl)phenol, are mainly biosynthesized by the shikimic acid pathway in plants . Phenylalanine ammonia lyase is a prime enzyme for phenylpropanoid biosynthetic pathway, connecting primary metabolism to secondary metabolism .

Pharmacokinetics

Tetrazoles are known to offer a more appreciative pharmacokinetic profile and play the role of metabolically stable substitutes for carboxylic acid functional groups . Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .

Result of Action

Tetrazoles have been associated with a broad range of biological effects such as analgesic, antibacterial, anticancer, anti-inflammatory, antidiabetic, antifungal, antitubercular, and antihyperlipidemic activities .

Action Environment

The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Tetrazolyl)phenol typically involves the reaction of phenol derivatives with tetrazole precursors. One common method is the nucleophilic aromatic substitution reaction where a phenol derivative reacts with a tetrazole compound under basic conditions. The reaction often requires a strong base such as sodium hydroxide or potassium carbonate and is carried out in a polar aprotic solvent like dimethyl sulfoxide or dimethylformamide .

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques such as crystallization and chromatography ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: 2-(1-Tetrazolyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Sodium dichromate, potassium nitrosodisulfonate, and other strong oxidizing agents.

    Electrophilic Aromatic Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Oxidation: Quinones and other oxidized phenol derivatives.

    Electrophilic Aromatic Substitution: Halogenated, nitrated, and sulfonated phenol derivatives.

    Reduction: Amine derivatives of the tetrazole ring.

Comparison with Similar Compounds

2-(1-Tetrazolyl)phenol can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to the presence of both a phenol group and a tetrazole ring, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

2-(tetrazol-1-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c12-7-4-2-1-3-6(7)11-5-8-9-10-11/h1-5,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYXETGSZJKFDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=NN=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180859-18-1
Record name 2-(1H-1,2,3,4-tetrazol-1-yl)phenol
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URL https://echa.europa.eu/information-on-chemicals
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